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Compound of Interest

Compound Name: 4-Ethyl-3-hexanol

Cat. No.: B011189 Get Quote

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive overview of the key spectroscopic data for the

characterization of 4-Ethyl-3-hexanol (CAS No: 19780-44-0), a secondary alcohol with the

molecular formula C₈H₁₈O. The guide focuses on Nuclear Magnetic Resonance (NMR)

spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presenting data in a

structured format and detailing the experimental protocols for data acquisition.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 4-Ethyl-3-hexanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Due to the variability in reported experimental values, the following are predicted ¹H and ¹³C

NMR chemical shifts based on standard correlation tables and computational models. These

values are typical for a sample dissolved in a deuterated solvent like CDCl₃.

Table 1: Predicted ¹H NMR Data for 4-Ethyl-3-hexanol
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Protons
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration

H-3 3.3 - 3.5 m - 1H

H-4 1.2 - 1.4 m - 1H

H-5, H-2' 1.3 - 1.5 m - 4H

H-2 1.4 - 1.6 m - 2H

OH 1.5 - 2.5 br s - 1H

H-1, H-1', H-6 0.8 - 1.0 t ~7 9H

Table 2: Predicted ¹³C NMR Data for 4-Ethyl-3-hexanol

Carbon Atom Chemical Shift (δ, ppm)

C-3 ~75

C-4 ~50

C-2, C-2' ~28

C-5, C-1' ~25

C-1 ~14

C-6 ~10

Infrared (IR) Spectroscopy Data
The following data is based on the gas-phase IR spectrum available from the NIST Chemistry

WebBook.

Table 3: Key IR Absorption Bands for 4-Ethyl-3-hexanol
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Wavenumber
(cm⁻¹)

Intensity
Functional Group
Assignment

Vibration Mode

~3600-3200 Strong, Broad O-H
Stretching (Hydrogen-

bonded)

2960-2850 Strong C-H (sp³) Stretching

~1465 Medium C-H
Bending (Methylene &

Methyl)

~1380 Medium C-H Bending (Methyl)

1260-1050 Strong C-O Stretching

Mass Spectrometry (MS) Data
The following data is based on the electron ionization (EI) mass spectrum available from the

NIST Chemistry WebBook. The molecular weight of 4-Ethyl-3-hexanol is 130.23 g/mol .

Table 4: Major Fragment Ions in the Mass Spectrum of 4-Ethyl-3-hexanol

Mass-to-Charge Ratio
(m/z)

Relative Intensity (%)
Proposed Fragment
Identity

130 < 1
[C₈H₁₈O]⁺˙ (Molecular Ion,

M⁺˙)

112 ~ 2 [M - H₂O]⁺˙

101 ~ 40 [M - C₂H₅]⁺

87 ~ 5 [M - C₃H₇]⁺

73 ~ 100 (Base Peak) [CH(OH)CH₂CH₃]⁺

57 ~ 85 [C₄H₉]⁺

45 ~ 30 [CH(OH)CH₃]⁺

29 ~ 55 [C₂H₅]⁺
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Visualized Data Interpretation
Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for determining the structure of 4-Ethyl-3-
hexanol using complementary spectroscopic techniques.

Figure 1: Spectroscopic Workflow for Structural Elucidation
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Figure 1: Workflow for spectroscopic structural analysis.

Key Fragmentation Pathways in Mass Spectrometry
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Alcohols primarily fragment via two main pathways in an electron ionization mass

spectrometer: alpha-cleavage and dehydration (loss of water). The diagram below shows these

pathways for 4-Ethyl-3-hexanol.

Figure 2: Major MS Fragmentation Pathways of 4-Ethyl-3-hexanol
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Figure 2: Key fragmentation pathways for 4-Ethyl-3-hexanol.

Experimental Protocols
The following sections describe generalized yet detailed protocols for obtaining the

spectroscopic data presented.

NMR Spectroscopy Protocol (¹H and ¹³C)
This protocol is suitable for acquiring high-resolution spectra of liquid alcohol samples.

Sample Preparation: A sample of 4-Ethyl-3-hexanol (approx. 5-20 mg) is dissolved in 0.5-

0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) containing a small amount of

tetramethylsilane (TMS) as an internal standard (0 ppm). The solution is transferred to a 5

mm NMR tube.
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Instrument Setup: A modern NMR spectrometer (e.g., 400 MHz or higher) is used. The

instrument is tuned and the magnetic field is shimmed to ensure homogeneity.

¹H NMR Acquisition:

A standard one-pulse experiment is performed.

Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, an

acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

A total of 8 to 16 scans are typically co-added to improve the signal-to-noise ratio.

¹³C NMR Acquisition:

A proton-decoupled pulse sequence (e.g., DEPT) is used to simplify the spectrum and

provide information about the number of attached protons.

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 64 to 1024) is

required.

A wider spectral width (e.g., 200-240 ppm) is used, with a relaxation delay of 2-5 seconds.

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-

corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0

ppm.

Infrared (IR) Spectroscopy Protocol
This protocol describes the acquisition of an IR spectrum for a neat liquid sample using an

Attenuated Total Reflectance (ATR) accessory, which is a common modern technique.

Sample Preparation: As a liquid, 4-Ethyl-3-hexanol can be analyzed directly ("neat"). A

single drop of the neat liquid is placed onto the crystal (e.g., diamond or zinc selenide) of the

ATR accessory.

Instrument Setup: A Fourier Transform Infrared (FTIR) spectrometer is used. A background

spectrum of the clean, empty ATR crystal is collected first. This background is automatically

subtracted from the sample spectrum.
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Data Acquisition:

The sample spectrum is collected. The typical spectral range is 4000 cm⁻¹ to 400 cm⁻¹.

To achieve a good signal-to-noise ratio, 16 to 32 scans are co-added at a resolution of 4

cm⁻¹.

Data Processing: The resulting interferogram is Fourier transformed to produce the final IR

spectrum, which is typically plotted as percent transmittance or absorbance versus

wavenumber (cm⁻¹).

Mass Spectrometry (MS) Protocol
This protocol outlines the procedure for obtaining an electron ionization (EI) mass spectrum,

often coupled with Gas Chromatography (GC) for sample introduction.

Sample Introduction: A dilute solution of 4-Ethyl-3-hexanol in a volatile solvent (e.g.,

dichloromethane or methanol) is injected into a Gas Chromatograph (GC). The GC

separates the sample from the solvent and any impurities. The alcohol is then introduced into

the mass spectrometer's ion source.

Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy

electron beam (typically 70 eV). This process ejects an electron from the molecule, creating

a positively charged molecular ion (M⁺˙).

Fragmentation: The molecular ion is energetically unstable and undergoes fragmentation,

breaking into smaller, characteristic charged fragments and neutral radicals.

Mass Analysis: The positively charged ions (both the molecular ion and fragment ions) are

accelerated into a mass analyzer (e.g., a quadrupole). The analyzer separates the ions

based on their mass-to-charge ratio (m/z).

Detection: An electron multiplier detector records the abundance of each ion at a specific m/z

value. The resulting data is plotted as a mass spectrum, showing relative intensity versus

m/z.

To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Analysis of 4-
Ethyl-3-hexanol]. BenchChem, [2025]. [Online PDF]. Available at:
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[https://www.benchchem.com/product/b011189#spectroscopic-data-of-4-ethyl-3-hexanol-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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